N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide
Description
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is a heterocyclic compound featuring a thienopyrazole core fused with a substituted benzamide group. The structure includes a 4-fluorophenyl moiety at position 2 of the thieno[3,4-c]pyrazole ring and a 3-methoxybenzamide group at position 2.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-25-15-4-2-3-12(9-15)19(24)21-18-16-10-26-11-17(16)22-23(18)14-7-5-13(20)6-8-14/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLRLSGDZYAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors to form the thienopyrazole ring. For example, starting with a thiophene derivative and a hydrazine derivative, the cyclization can be achieved under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thienopyrazole intermediate.
Attachment of the Methoxybenzamide Group: This step involves the coupling of the methoxybenzamide moiety to the thienopyrazole-fluorophenyl intermediate, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could result in alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets. Research has focused on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects.
Molecular Targets and Pathways
Potential molecular targets include kinases, which are enzymes involved in signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound could potentially halt the progression of certain cancers or inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s core structure and substituents are compared below with key analogs:
Research Findings and Data Tables
Table 1: Substituent Effects on Key Properties
| Compound Type | Substituent | Impact on Properties |
|---|---|---|
| Thieno[3,4-c]pyrazole | 4-fluorophenyl (position 2) | Enhances lipophilicity and resistance to oxidative metabolism. |
| 1,2,4-Triazole | X = Cl/Br (sulfonyl) | Increases polarity and hydrogen-bonding capacity; may improve target specificity. |
| Pyrrolo[3,4-c]pyrazole | 4-methylpiperazine | Boosts solubility and basicity; favorable for kinase inhibition. |
| Benzamide derivatives | 3- vs. 4-methoxy | 3-methoxy: Steric hindrance; 4-methoxy: Improved resonance stabilization. |
Table 2: Spectral Comparison of Core Features
| Compound Class | IR Bands (cm⁻¹) | ¹H-NMR Features (δ, ppm) |
|---|---|---|
| Thieno[3,4-c]pyrazole | C-O-C ~1250; NH ~3300 | Aromatic protons: 6.8–8.2 (split by fluorine) |
| 1,2,4-Triazole (thione) | C=S ~1250; NH ~3400 | Sulfonyl phenyl: 7.5–8.0; difluorophenyl: 6.9–7.3 |
| Pyrrolo[3,4-c]pyrazole | C=O ~1680; N-CH3 ~2.5 | Methylpiperazine: 2.3–2.7; acetyl protons: 3.7–4.1 |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include cyclization of thiophene precursors with hydrazine derivatives and subsequent coupling with 3-methoxybenzamide.
- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and pH) must be tailored to each step. For example, using polar aprotic solvents like DMF for amide coupling and reflux conditions for cyclization improves yield . Chromatographic monitoring (TLC/HPLC) ensures intermediate purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and regiochemistry of the thienopyrazole core .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELXL-based refinement resolves crystal packing and stereoelectronic effects, critical for understanding solid-state interactions .
Q. How does the 4-fluorophenyl substituent influence the compound’s physicochemical properties?
- Answer : The electron-withdrawing fluorine atom enhances metabolic stability and modulates lipophilicity, which can be quantified via logP measurements. Computational tools (e.g., DFT) predict electronic effects on aromatic stacking and hydrogen bonding .
Advanced Research Questions
Q. How can reaction pathways be optimized to mitigate byproduct formation during thienopyrazole core synthesis?
- Answer :
- Catalyst Screening : Use Pd-catalyzed cross-coupling to reduce unwanted side reactions in aryl substitutions .
- Temperature Control : Lower temperatures (<60°C) during cyclization minimize decomposition of sensitive intermediates .
- Orthogonal Protection : Protecting groups (e.g., Boc for amines) prevent undesired nucleophilic attacks .
Q. What computational strategies are effective in predicting biological target interactions for this compound?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to kinases or GPCRs, leveraging the fluorophenyl group’s role in hydrophobic pockets .
- MD Simulations : GROMACS-based simulations assess stability of ligand-target complexes over time, highlighting conformational flexibility of the methoxybenzamide moiety .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Answer :
- Orthogonal Assays : Validate cytotoxicity (MTT assay) and target engagement (SPR or ITC) to distinguish false positives .
- Metabolic Profiling : LC-MS/MS identifies metabolite interference in cell-based vs. biochemical assays .
- Structural Analog Testing : Compare activity of derivatives (e.g., chloro- or methyl-substituted analogs) to isolate substituent-specific effects .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in thienopyrazole derivatives?
- Answer :
- Fragment-Based Design : Systematically modify substituents (e.g., replacing methoxy with ethoxy or halogens) and assess bioactivity shifts .
- Free-Wilson Analysis : Quantify contributions of individual functional groups to overall activity using multivariate regression .
- Crystallographic SAR : Correlate X-ray-derived torsion angles with potency to identify conformationally restricted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
